Fmoc-DL-buthionine
Overview
Description
Fmoc-DL-buthionine is a synthetic compound used primarily in peptide synthesis. It is a derivative of buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in organic synthesis to protect amine groups during peptide bond formation. This compound has a molecular formula of C23H27NO4S and a molecular weight of 413.53 g/mol .
Mechanism of Action
Target of Action
Fmoc-DL-buthionine is a derivative of the amino acid buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, preventing it from reacting during certain stages of peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is commonly used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis . Specifically, it is used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the N-terminus amine of the growing peptide chain . This allows for the sequential addition of amino acids without unwanted side reactions .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence . By protecting the amine group during synthesis, this compound allows for the precise addition of amino acids . Once the peptide chain is complete, the Fmoc group can be removed, leaving the desired product .
Action Environment
The action of this compound is highly dependent on the chemical environment . The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine . Therefore, the efficacy and stability of this compound are influenced by factors such as pH, temperature, and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
It is known that Fmoc-modified amino acids and short peptides, such as Fmoc-DL-buthionine, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Cellular Effects
It is known that Fmoc-modified amino acids and short peptides can influence cell growth .
Molecular Mechanism
It is known that the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group, which this compound is part of, allows for very rapid and highly efficient synthesis of peptides .
Metabolic Pathways
It is known that molecules such as acetyl-CoA act as a shared currency between metabolic flux and chromatin modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-buthionine typically involves the protection of the amine group of buthionine with the Fmoc group. This can be achieved by reacting buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-buthionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in buthionine can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed by base-catalyzed deprotection, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Piperidine in DMF is the standard reagent for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Free amine groups after Fmoc deprotection.
Scientific Research Applications
Fmoc-DL-buthionine is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-cysteic acid
- Fmoc-L-selenomethionine
- Fmoc-S-trityl-L-homocysteine
- Fmoc-S-trityl-L-penicillamine
- Fmoc-alpha-methyl-DL-methionine
Uniqueness
Fmoc-DL-buthionine is unique due to its specific structure, which includes both the Fmoc protecting group and the buthionine backbone. This combination allows it to be used in a variety of synthetic applications, particularly in the creation of peptides with specific functional properties. Its ability to undergo selective deprotection under mild conditions makes it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYMIMIHMHMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188868 | |
Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396969-21-3 | |
Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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